molecular formula C18H27NO4 B085863 3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide CAS No. 155-59-9

3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide

Cat. No.: B085863
CAS No.: 155-59-9
M. Wt: 321.4 g/mol
InChI Key: XUNNBYRBYWXVFB-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide is an organic compound belonging to the class of benzamides Benzamides are characterized by the presence of a carboxamido group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For 3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide, the synthesis can be achieved through the following steps:

    Formation of the Allyloxy Intermediate: The allyloxy group can be introduced by reacting an appropriate allyl halide with a phenol derivative under basic conditions.

    Introduction of Diisopropyl Groups: The diisopropyl groups can be introduced via alkylation reactions using isopropyl halides.

    Dimethoxy Substitution: The dimethoxy groups can be introduced through methylation reactions using methanol and a suitable catalyst.

    Final Condensation: The final step involves the condensation of the substituted benzoic acid with an amine to form the benzamide derivative.

Industrial Production Methods: Industrial production of benzamide derivatives often employs catalytic processes to enhance reaction efficiency and yield. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, has been reported to provide high yields and eco-friendly processes .

Types of Reactions:

    Oxidation: Benzamide derivatives can undergo oxidation reactions, often leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert benzamides to amines or other reduced forms.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the benzamide structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed:

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted benzamides with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzamide derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of functional groups like allyloxy, diisopropyl, and dimethoxy can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

    Benzamide: The parent compound with a simpler structure.

    N,N-Dimethylbenzamide: A derivative with dimethyl groups instead of diisopropyl groups.

    4-Methoxybenzamide: A derivative with a methoxy group instead of dimethoxy groups.

Uniqueness: 3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

155-59-9

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide

InChI

InChI=1S/C18H27NO4/c1-8-9-23-17-15(21-6)10-14(11-16(17)22-7)18(20)19(12(2)3)13(4)5/h8,10-13H,1,9H2,2-7H3

InChI Key

XUNNBYRBYWXVFB-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C(=C1)OC)OCC=C)OC

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C(=C1)OC)OCC=C)OC

155-59-9

Synonyms

3,5-Dimethoxy-N,N-diisopropyl-4-(2-propenyloxy)benzamide

Origin of Product

United States

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